molecular formula C14H19NO3 B1353474 Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate CAS No. 193964-75-9

Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate

Cat. No. B1353474
M. Wt: 249.3 g/mol
InChI Key: FTXRHUFBRXSOBJ-UHFFFAOYSA-N
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Description

“Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate” is a chemical compound with the CAS Number 193964-75-9 . It has a linear formula of C14H19NO3 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H19NO3/c1-17-13-9-11 (14 (16)18-2)5-6-12 (13)10-15-7-3-4-8-15/h5-6,9H,3-4,7-8,10H2,1-2H3 . This indicates that the molecule consists of a benzoate group attached to a pyrrolidinylmethyl group, with a methoxy group at the 3rd position on the benzene ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 249.31 g/mol . It is a liquid in its physical form . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

  • Pyrrolidine in Drug Discovery

    • Field : Medicinal Chemistry
    • Application : The pyrrolidine ring, which is part of the structure of “Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Method : The review discusses the synthesis and reaction conditions of bioactive molecules characterized by the pyrrolidine ring and its derivatives .
    • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
  • Synthesis of Gefitinib

    • Field : Pharmaceutical Engineering
    • Application : “Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate” can be used as a starting material for the synthesis of Gefitinib , a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases, used as an anticancer drug .
    • Method : The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions .
    • Results : This novel synthetic route produced overall yields as high as 37.4% .

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding release to the environment and using personal protective equipment .

Future Directions

Pyrrolidine derivatives, including “Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate”, have potential for further exploration in drug discovery due to their versatile scaffold that can be used to design compounds for the treatment of various diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-13-9-11(14(16)18-2)5-6-12(13)10-15-7-3-4-8-15/h5-6,9H,3-4,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXRHUFBRXSOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445453
Record name Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate

CAS RN

193964-75-9
Record name Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 4-bromomethyl-3-methoxybenzoate (1.0 g; 3.9 mmol) (Part D) was dissolved in THF (10 mL) and pyrrolidine (1.3 mL; 15.4 mmol) was added at room temperature. The mixture was stirred overnight at room temperature, then poured into 50 mL of water. Extraction was carried out with EtOAc (4×25 mL). The combined organics were washed with brine and dried by passage through sodium sulfate. The title compound was isolated (0.92 g; 96% yield) by flash chromatography on silica gel eluting with EtOAc(100-95%)/Et3N(0-5%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
96%

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